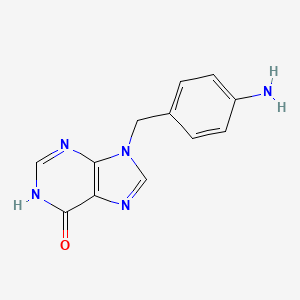![molecular formula C12H13N3O3 B11868348 [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid CAS No. 138849-15-7](/img/structure/B11868348.png)
[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid: is a compound that belongs to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are significant in various fields, including medicinal chemistry, due to their wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Another method involves the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution .
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using O2 as the sole oxidant, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reductive amination and other reduction reactions are common.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like O2 and other oxidizing agents.
Reduction: Titanium(III) chloride solution for reductive cyclization.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: Indole derivatives are used as building blocks in organic synthesis due to their versatile reactivity .
Biology: They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine: Indole derivatives are found in many pharmaceutical compounds used to treat various diseases .
Industry: They are used in the production of dyes, agrochemicals, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbaldehyde: Used in multicomponent reactions for synthesizing biologically active molecules.
Uniqueness: [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid stands out due to its specific functional groups that allow for unique interactions and reactivity compared to other indole derivatives .
Propiedades
Número CAS |
138849-15-7 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
[3-(2-aminoethyl)-1H-indole-5-carbonyl]carbamic acid |
InChI |
InChI=1S/C12H13N3O3/c13-4-3-8-6-14-10-2-1-7(5-9(8)10)11(16)15-12(17)18/h1-2,5-6,14H,3-4,13H2,(H,15,16)(H,17,18) |
Clave InChI |
YKLBFADPWOYVNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NC(=O)O)C(=CN2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
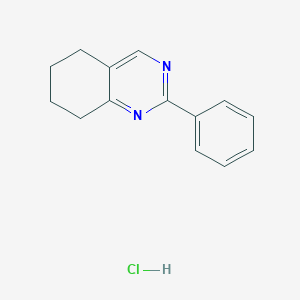
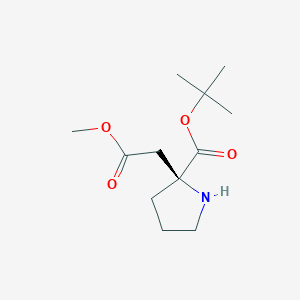
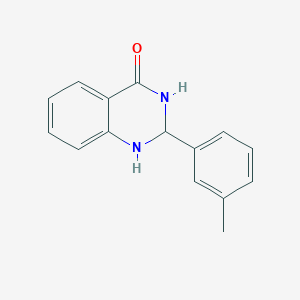
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
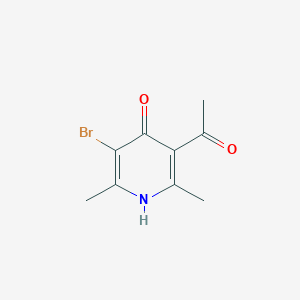
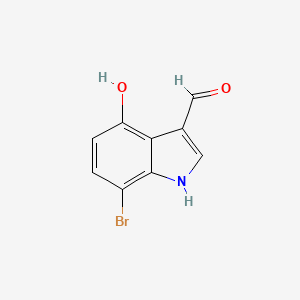
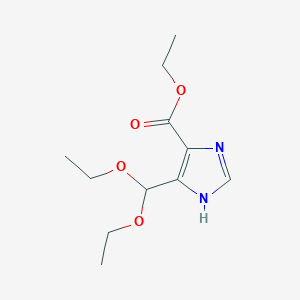
![6-Hydroxy-2-phenyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11868336.png)
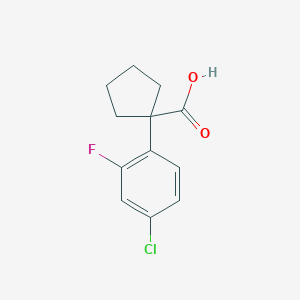

![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
